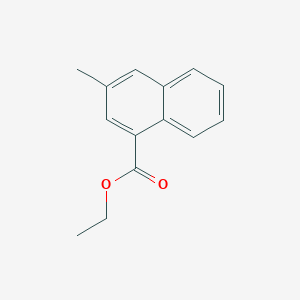

3-Methyl-naphthalene-1-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, characterized by the presence of a methyl group at the third position and an ethyl ester group at the first position of the naphthalene ring. This compound is known for its light yellow liquid form and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-naphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-naphthalene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-Methyl-naphthalene-1-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products:

Oxidation: 3-Methyl-naphthalene-1-carboxylic acid.

Reduction: 3-Methyl-naphthalene-1-carbinol.

Substitution: Various halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methyl-naphthalene-1-carboxylic acid ethyl ester is primarily used as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The compound can participate in nucleophilic substitutions and other transformations that are essential in synthetic organic chemistry.

Pharmaceutical Industry

The pharmaceutical sector utilizes this compound for its potential biological activities:

- Drug Development : Research indicates that derivatives of naphthalene compounds exhibit anti-inflammatory and antimicrobial properties. This compound may serve as a scaffold for developing new therapeutic agents .

- Bioactivity Studies : Studies on similar naphthalene derivatives have shown promising results regarding their efficacy against various diseases, suggesting potential applications for this ester .

Material Science

In material science, this compound can be used to develop:

- Polymers and Resins : The structure of this compound allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

- Additives : It can act as an additive in coatings and plastics to improve performance characteristics .

Data Tables

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of naphthalene derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. This suggests that modifications to this compound could lead to new antimicrobial agents .

Case Study 2: Polymer Development

Research on incorporating naphthalene derivatives into polymer systems demonstrated improved thermal stability and mechanical properties. The use of this compound in such applications could enhance the performance of commercial plastics .

Mecanismo De Acción

The mechanism of action of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The aromatic ring structure allows for interactions with enzymes and receptors, influencing biological processes .

Comparación Con Compuestos Similares

Naphthalene-1-carboxylic acid ethyl ester: Lacks the methyl group at the third position.

3-Methyl-naphthalene-2-carboxylic acid ethyl ester: The carboxylic acid group is at the second position instead of the first.

1-Methyl-naphthalene-1-carboxylic acid ethyl ester: The methyl group is at the first position instead of the third.

Uniqueness: 3-Methyl-naphthalene-1-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Actividad Biológica

3-Methyl-naphthalene-1-carboxylic acid ethyl ester (CAS No. 92495-90-4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic uses.

- Molecular Formula : C14H14O2

- Molecular Weight : 214.26 g/mol

- Boiling Point : Not specified in the sources, but typically stable under laboratory conditions.

This compound exhibits several biochemical properties that influence its biological activity:

- Enzyme Interactions : It interacts with various enzymes, potentially modulating their activity. For instance, it may inhibit or activate specific kinases, which are crucial for cellular signaling pathways.

- Metabolic Pathways : The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular components, impacting overall cellular metabolism .

Cellular Effects

The compound has been observed to affect different cell types and processes:

- Cell Signaling : It modulates key signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Gene Expression : this compound can alter the expression of genes involved in apoptosis, influencing cell survival.

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : It binds to specific biomolecules, leading to conformational changes that can either inhibit or enhance enzyme activity. This binding often occurs at the active sites of enzymes.

- Stability and Degradation : Under standard laboratory conditions, the compound is relatively stable. However, prolonged exposure to light and heat may lead to degradation over time.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses : Minimal toxic effects were noted at lower concentrations.

- High Doses : Higher concentrations resulted in significant physiological changes, including liver toxicity and other adverse effects. A threshold effect was observed where a specific dosage was necessary to elicit measurable responses .

Antioxidant and Antimicrobial Activity

Preliminary studies suggest potential antioxidant and antimicrobial properties:

- Antioxidant Activity : While specific data on this compound's antioxidant capacity is limited, related compounds have demonstrated notable free radical scavenging abilities in various assays .

- Antimicrobial Activity : The compound's structure suggests it may possess antimicrobial properties; however, detailed studies are required to confirm this potential.

Case Studies and Research Findings

A few notable studies have explored the biological activity of naphthalene derivatives similar to this compound:

Propiedades

IUPAC Name |

ethyl 3-methylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXFPIFGAJCLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.